molecular formula C18H25N3O B6009772 4-[(1-Ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine

4-[(1-Ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine

Cat. No.: B6009772
M. Wt: 299.4 g/mol
InChI Key: PHZWOJDZZGLVDS-UHFFFAOYSA-N
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Description

4-[(1-Ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is a complex organic compound that features a morpholine ring substituted with an ethylpyrazolylmethyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by its functionalization and subsequent attachment to the morpholine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(1-Ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(1-Ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine
  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine

Uniqueness

4-[(1-Ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[(1-ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-2-21-14-17(12-19-21)13-20-10-11-22-18(15-20)9-8-16-6-4-3-5-7-16/h3-7,12,14,18H,2,8-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZWOJDZZGLVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCOC(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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